molecular formula C12H14FNOS B2498763 (3-(Fluoromethyl)azetidin-1-yl)(3-(methylthio)phenyl)methanone CAS No. 2034206-99-8

(3-(Fluoromethyl)azetidin-1-yl)(3-(methylthio)phenyl)methanone

Cat. No.: B2498763
CAS No.: 2034206-99-8
M. Wt: 239.31
InChI Key: GCBHRKOHCBWEIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(Fluoromethyl)azetidin-1-yl)(3-(methylthio)phenyl)methanone is a useful research compound. Its molecular formula is C12H14FNOS and its molecular weight is 239.31. The purity is usually 95%.
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Scientific Research Applications

  • Cholesterol Absorption Inhibition : One study focused on the discovery of a potent, orally active inhibitor of cholesterol absorption. The compound SCH 58235, closely related to the chemical , was designed to enhance activity and block detrimental metabolic oxidation. It showed remarkable efficacy in reducing liver cholesteryl esters in a cholesterol-fed hamster model (Rosenblum et al., 1998).

  • Catalytic Asymmetric Addition to Aldehydes : Another study highlighted the synthesis of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol from methionine. This compound, related to (3-(Fluoromethyl)azetidin-1-yl)(3-(methylthio)phenyl)methanone, was found effective for catalytic asymmetric addition of organozinc reagents to aldehydes, showing up to 99.0% enantioselectivity (Wang et al., 2008).

  • Potential in Cancer Treatment : A study on GDC-0973, a structurally similar compound, explored its role as a selective inhibitor of the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK), crucial in cancer cell proliferation. This study provided valuable insights into the disposition of such compounds in preclinical species and their relationship with plasma concentrations for effective tumor growth inhibition (Choo et al., 2012).

  • Crystal Structure Analysis : Research on similar compounds has involved crystallographic and conformational analyses to understand their molecular structures. Such studies are crucial for developing new drugs and understanding their interactions at a molecular level (Huang et al., 2021).

  • Antibacterial Properties : A study focused on the design of novel N-1 substituents of quinolones, demonstrating potent antibacterial activities against both Gram-positive and Gram-negative bacteria. Such compounds, structurally similar to this compound, offer promising leads for new antibacterial agents (Kuramoto et al., 2003).

Properties

IUPAC Name

[3-(fluoromethyl)azetidin-1-yl]-(3-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNOS/c1-16-11-4-2-3-10(5-11)12(15)14-7-9(6-13)8-14/h2-5,9H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBHRKOHCBWEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)N2CC(C2)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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